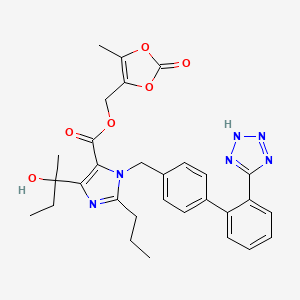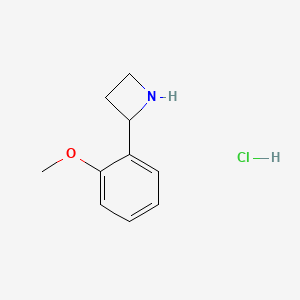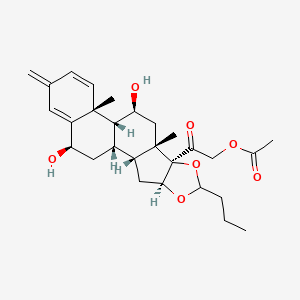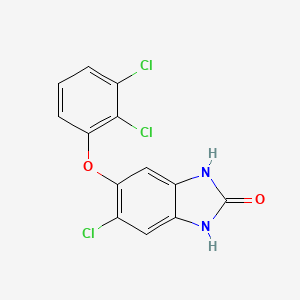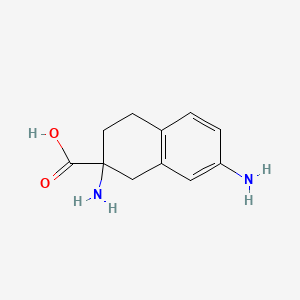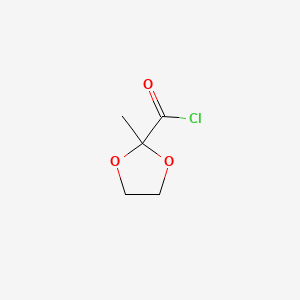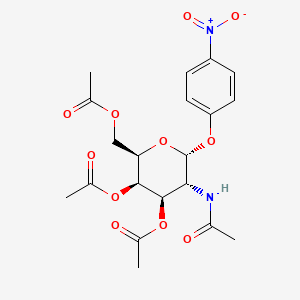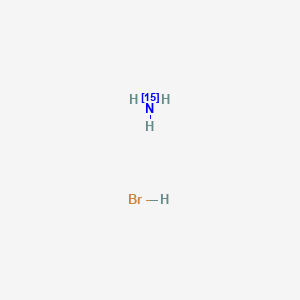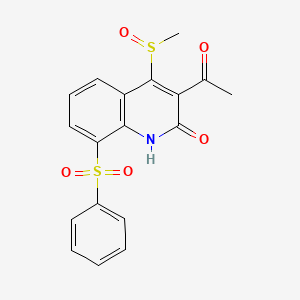
Epitestosteron-Sulfat-d3-Triethylaminsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epitestosterone Sulfate-d3 Triethylamine Salt is a biochemical compound with the molecular formula C25H40D3NO5S and a molecular weight of 472.7. It is an isotope-labeled compound primarily used in scientific research, particularly in the fields of proteomics and metabolic disease .
Wissenschaftliche Forschungsanwendungen
Epitestosterone Sulfate-d3 Triethylamine Salt has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Metabolic Disease Research: The compound is used in the study of metabolic diseases, particularly in understanding the role of epitestosterone and its derivatives in metabolic pathways.
Isotope Labeling: The deuterium labeling makes it useful in various isotope labeling studies, including mass spectrometry.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
It is known that Epitestosterone, the parent compound of Epitestosterone Sulfate-d3 Triethylamine Salt, acts as an antiandrogen in various target tissues
Cellular Effects
It is known that Epitestosterone, the parent compound, can influence cell function
Molecular Mechanism
Epitestosterone, the parent compound, is known to act as a weak competitive antagonist of the androgen receptor (AR) and a potent 5α-reductase inhibitor
Vorbereitungsmethoden
The preparation of Epitestosterone Sulfate-d3 Triethylamine Salt involves several steps:
Sulfation of Epitestosterone: Epitestosterone is reacted with a sulfating agent to form epitestosterone sulfate.
Deuterium Labeling: The sulfate ester is then labeled with deuterium (d3) to produce epitestosterone sulfate-d3.
Formation of Triethylamine Salt: Finally, the deuterium-labeled sulfate is reacted with triethylamine to form the triethylamine salt.
Analyse Chemischer Reaktionen
Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Epitestosterone Sulfate-d3 Triethylamine Salt is unique due to its deuterium labeling and its specific applications in proteomics and metabolic disease research. Similar compounds include:
Epitestosterone Sulfate: The non-deuterium labeled version of the compound.
Testosterone Sulfate: Another sulfate ester of a steroid hormone.
Dehydroepiandrosterone Sulfate: A sulfate ester of dehydroepiandrosterone, used in similar research applications.
Eigenschaften
CAS-Nummer |
182296-44-2 |
|---|---|
Molekularformel |
C25H43NO5S |
Molekulargewicht |
472.699 |
IUPAC-Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |
InChI-Schlüssel |
AGRILWRSYZNKSA-KUUOEBSESA-N |
SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Synonyme |
(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


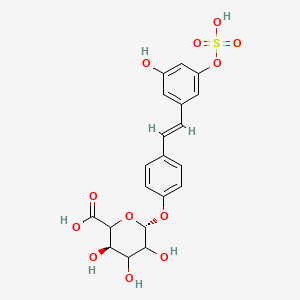
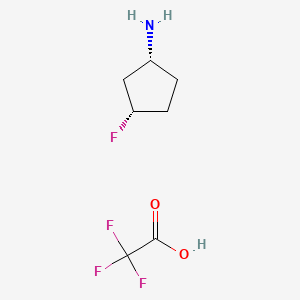
![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
